molecular formula C18H17N3O2 B4440457 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide

2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide

Cat. No.: B4440457
M. Wt: 307.3 g/mol
InChI Key: MBIRJSVDBCRTKS-UHFFFAOYSA-N
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Description

2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, in particular, has garnered attention in scientific research due to its potential therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13(14-7-3-2-4-8-14)20-17(22)11-21-12-19-16-10-6-5-9-15(16)18(21)23/h2-10,12-13H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIRJSVDBCRTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in modulating biological pathways and interactions.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
  • 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide
  • 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylpropyl)acetamide

Uniqueness

2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylethyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide
Reactant of Route 2
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2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide

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